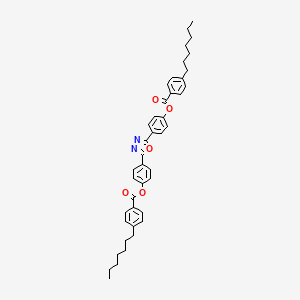

(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)

Description

Properties

IUPAC Name |

[4-[5-[4-(4-heptylbenzoyl)oxyphenyl]-1,3,4-oxadiazol-2-yl]phenyl] 4-heptylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H46N2O5/c1-3-5-7-9-11-13-31-15-19-35(20-16-31)41(45)47-37-27-23-33(24-28-37)39-43-44-40(49-39)34-25-29-38(30-26-34)48-42(46)36-21-17-32(18-22-36)14-12-10-8-6-4-2/h15-30H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHGFVANALXATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743587 | |

| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279675-92-2 | |

| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is to first synthesize the oxadiazole core through a cyclization reaction involving hydrazine and carboxylic acid derivatives. Subsequent steps may include Friedel-Crafts acylation to attach the phenylene groups and esterification to introduce the heptylbenzoate moieties.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylene or heptylbenzoate derivatives.

Scientific Research Applications

Optoelectronic Devices

The compound exhibits significant potential in optoelectronic applications due to its luminescent properties. Research indicates that derivatives containing the oxadiazole moiety can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, compounds with oxadiazole structures have been shown to possess high fluorescence emission and quantum yields, making them suitable for use in light-emitting materials .

Fluorescent Sensors

The ability of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) to fluoresce strongly under certain conditions makes it an excellent candidate for developing fluorescent sensors. These sensors can detect various ions and small molecules through changes in fluorescence intensity or wavelength. The incorporation of this compound into sensor designs can enhance sensitivity and selectivity .

Pharmaceutical Applications

Research has indicated that oxadiazole derivatives can exhibit antimicrobial and anticancer activities. The compound's structure allows for modifications that can enhance biological activity against specific pathogens or cancer cell lines. Studies have reported that certain oxadiazole derivatives demonstrate cytotoxic effects on various cancer cells, suggesting potential therapeutic applications .

Case Study 1: OLED Development

In a study exploring novel oxadiazole derivatives for OLED applications, researchers synthesized compounds similar to (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate). These compounds were evaluated for their electroluminescent properties. The results showed that devices incorporating these materials exhibited high efficiency and stability under operational conditions .

Case Study 2: Fluorescent Sensor Design

A recent investigation into the use of oxadiazole-based compounds for ion detection demonstrated that (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) could serve as a fluorescent probe for detecting heavy metal ions in aqueous solutions. The study highlighted the compound's ability to selectively bind to specific ions while exhibiting a measurable change in fluorescence .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Dimethyl 4,4'-(1,3,4-Oxadiazole-2,5-diyl)diphenylenedicarboxylate

- Structure : Replaces heptylbenzoate with methoxycarbonyl (-COOCH₃) groups.

- Polymorphism : Crystallizes in two orthorhombic forms under similar conditions, indicating sensitivity to packing arrangements. This property is absent in the heptylbenzoate derivative, suggesting the latter’s alkyl chains suppress polymorphism .

- Physical Properties : Shorter ester chains reduce hydrophobicity compared to the heptylbenzoate variant. Methyl esters may lower thermal stability due to weaker van der Waals interactions.

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole

- Structure : Substituted with methoxy (-OCH₃) groups instead of esters.

- Properties: Melting Point: 161–162°C (lower than many ester derivatives due to reduced molecular weight and weaker intermolecular forces). Solubility: Higher polarity than heptylbenzoate derivatives, limiting solubility in non-polar solvents .

2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole

- Structure : Features iodine substituents at the para positions.

- Properties :

- Molecular Weight : 474.03 g/mol (significantly higher due to iodine’s atomic mass).

- Applications : Iodine’s leaving-group capability makes it useful in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura).

- Thermal Behavior : Bulky iodine atoms may reduce packing efficiency, leading to lower melting points compared to symmetrically substituted esters .

Comparative Data Table

Biological Activity

The compound (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is a derivative of oxadiazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Structure and Synthesis

The structure of the compound includes an oxadiazole ring linked to phenyl and heptylbenzoate groups. The oxadiazole moiety is significant due to its ability to form hydrogen bonds with biomolecules, enhancing its pharmacological properties. Synthesis typically involves multi-step organic reactions that yield various derivatives with differing substituents, which can influence their biological activity.

Synthesis Pathway

- Formation of Oxadiazole Ring : The initial step involves the condensation of hydrazides with carboxylic acids or their derivatives.

- Substitution Reactions : Subsequent reactions introduce phenyl and heptylbenzoate groups through nucleophilic substitution or coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values for related compounds range from 10.8 to 111.3 μM against these pathogens .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines reveal that certain oxadiazole derivatives can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Evaluation

- A study evaluated the cytotoxic effects of synthesized oxadiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231).

- Results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | MDA-MB-231 | 15.0 |

| Compound C | A375 | 18.5 |

Anti-inflammatory and Antioxidant Activities

In addition to antimicrobial and cytotoxic properties, oxadiazole derivatives have been reported to possess anti-inflammatory and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

- Antioxidant Activity : Compounds have shown IC50 values ranging from 15.15 μg/mL for antioxidant assays compared to standard ascorbic acid .

Antitubercular Activity

Recent studies have highlighted the potential of oxadiazole derivatives in treating tuberculosis. Compounds have been tested against Mycobacterium tuberculosis, with some exhibiting promising MIC values below 1 μg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate), and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions of substituted hydrazides or through condensation of amino-triazole derivatives with aldehydes. For example, refluxing intermediates in DMSO with subsequent crystallization (water-ethanol) yields oxadiazole derivatives, achieving ~65% efficiency under controlled conditions . Optimization involves adjusting solvent polarity (e.g., DMSO vs. ethanol), reaction time (e.g., 18-hour reflux), and stoichiometric ratios. Monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of / NMR to confirm aromatic and oxadiazole proton environments, FTIR for carbonyl (C=O, ~1720 cm) and oxadiazole ring (C=N, ~1600 cm) bonds, and mass spectrometry (HRMS) for molecular ion validation. HPLC with a C18 column and acetonitrile/water gradient ensures purity (>95%) . Differential Scanning Calorimetry (DSC) can determine melting points (e.g., 141–143°C) and thermal stability.

Q. How should researchers align studies of this compound with relevant theoretical frameworks in materials or medicinal chemistry?

- Methodological Answer : Link synthesis and applications to established theories, such as structure-activity relationships (SAR) for bioactivity or π-π stacking interactions in liquid crystalline materials. For example, the oxadiazole core’s electron-deficient nature can be contextualized within charge-transfer complex theories . Use density functional theory (DFT) to model electronic properties and predict reactivity.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during structural validation?

- Methodological Answer : Contradictions in NMR spectra may arise from dynamic rotational isomerism or solvent-induced shifts. Employ variable-temperature NMR to stabilize conformers or use deuterated solvents (e.g., DMSO-d) for consistency. Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) . For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling patterns.

Q. What experimental designs are recommended to investigate the compound’s solvatochromic or antioxidant properties?

- Methodological Answer : For solvatochromism, prepare solutions in solvents of varying polarity (e.g., hexane to DMSO) and measure UV-Vis absorption/emission shifts. Use the Kamlet-Taft equation to correlate polarity parameters with spectral changes . Antioxidant activity can be assessed via DPPH radical scavenging assays: dissolve the compound in ethanol, mix with DPPH solution, and measure absorbance decay at 517 nm. Include ascorbic acid as a positive control.

Q. How can synthesis yields be improved while minimizing toxic byproducts?

- Methodological Answer : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity. Optimize catalyst loading (e.g., acetic acid in condensation reactions) and employ microwave-assisted synthesis to shorten reaction times and improve efficiency . Use GC-MS to identify and quantify byproducts, adjusting stoichiometry or purification steps (e.g., column chromatography) accordingly.

Q. What strategies address discrepancies in bioactivity data across different cell lines or assays?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, incubation time) and validate results with orthogonal methods (e.g., MTT assay vs. ATP luminescence). For cell line variability, conduct transcriptomic profiling to identify receptor expression differences. Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish biological effects from experimental noise .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.